molecular formula C19H21NO4 B1618875 Coreximine CAS No. 483-45-4

Coreximine

Cat. No.: B1618875
CAS No.: 483-45-4
M. Wt: 327.4 g/mol
InChI Key: BWUQAWCUJMATJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coreximine, also known as alkaloid F29 or coramine, belongs to the class of organic compounds known as protoberberine alkaloids and derivatives. These are alkaloids with a structure based on a protoberberine moiety, which consists of a 5, 6-dihydrodibenzene moiety fused to a quinolizinium and forming 5, 6-Dihydrodibenzo(a, g)quinolizinium skeleton. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in soursop. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Affinity to GABAA Receptor

Coreximine, a tetrahydroprotoberberine alkaloid isolated from Croton flavens L., has demonstrated a significant affinity to the GABAA receptor. This finding suggests potential applications in neurological research, particularly in studies related to gamma-Aminobutyric acid (GABA) receptor activities (Eisenreich, Höfner, & Bracher, 2003).

Biosynthesis from Reticuline

Research indicates that this compound is biosynthesized from reticuline, an important precursor in alkaloid synthesis. This discovery is significant for understanding the biosynthetic pathways of alkaloids in plants like Papaver somniferum (opium poppy) (Brochmann-Hanssen & Cherng-Chyi, 1971).

Synthesis of Isoquinoline Derivatives

A novel synthesis method for 1-substituted isoquinoline and spiro[cycloalkane-1,1′-isoquinoline] derivatives has been developed, leading to the total synthesis of this compound. This research contributes to the broader field of synthetic chemistry, especially in the synthesis of complex heterocyclic compounds (Kametani et al., 1968).

Racemisation of Protoberberines

Studies have shown that treatment of optically active protoberberine alkaloids like this compound with hydrogen in the presence of platinum oxide leads to the formation of racemic protoberberines. This research has implications for understanding the chemical behavior of alkaloids under certain conditions (Kametani & Ihara, 1968).

Properties

CAS No.

483-45-4

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol

InChI

InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-8-19(24-2)16(21)6-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1

InChI Key

BWUQAWCUJMATJS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O

Canonical SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O

melting_point

254-256°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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